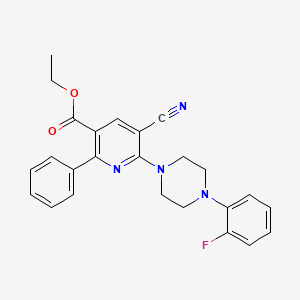

Ethyl 5-cyano-6-(4-(2-fluorophenyl)piperazino)-2-phenylnicotinate

Description

Ethyl 5-cyano-6-(4-(2-fluorophenyl)piperazino)-2-phenylnicotinate is a nicotinic acid derivative characterized by a substituted pyridine core. Key structural features include:

- Position 5: A cyano (-CN) group, enhancing electron-withdrawing effects and influencing reactivity.

- Position 6: A 4-(2-fluorophenyl)piperazino moiety, a pharmacophoric element common in central nervous system (CNS)-targeting compounds due to its affinity for serotonin and dopamine receptors .

This compound’s design leverages fluorine’s electronegativity and lipophilicity to optimize receptor binding and metabolic stability. Its ester group (ethyl) at the carboxylate position may influence bioavailability and hydrolysis kinetics.

Properties

IUPAC Name |

ethyl 5-cyano-6-[4-(2-fluorophenyl)piperazin-1-yl]-2-phenylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23FN4O2/c1-2-32-25(31)20-16-19(17-27)24(28-23(20)18-8-4-3-5-9-18)30-14-12-29(13-15-30)22-11-7-6-10-21(22)26/h3-11,16H,2,12-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBKJBUQMVUEYIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C(=C1)C#N)N2CCN(CC2)C3=CC=CC=C3F)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 5-cyano-6-(4-(2-fluorophenyl)piperazino)-2-phenylnicotinate, a compound with significant pharmacological potential, is characterized by its unique structural features that include a cyano group and a piperazine moiety. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure

The molecular formula of this compound is . The structural components include:

- Nicotinic acid derivative : Contributes to its interaction with nicotinic receptors.

- Piperazine ring : Known for its role in various pharmacological activities, including antidepressant and antipsychotic effects.

- Fluorophenyl group : Enhances lipophilicity and receptor binding affinity.

Synthesis

The synthesis of the compound involves multiple steps starting from saccharin, where the piperazine derivative is introduced. The reaction typically requires solvents like acetonitrile and reagents such as potassium carbonate to facilitate the formation of the desired product through reflux conditions .

Pharmacological Properties

This compound exhibits several promising biological activities:

- Serotonin Reuptake Inhibition : The compound has been studied for its potential as a selective serotonin reuptake inhibitor (SSRI), which is crucial in treating depression and anxiety disorders. Preliminary studies indicate that it may possess a favorable profile compared to traditional SSRIs, potentially reducing side effects such as sexual dysfunction .

- Antidepressant Effects : Due to the presence of the piperazine moiety, similar compounds have shown efficacy in alleviating depressive symptoms in preclinical models. The ability to modulate serotonin levels suggests that this compound could be effective in clinical settings .

- Anti-proliferative Activity : Compounds containing arylpiperazine structures have demonstrated anti-cancer properties. This compound may exhibit similar effects, warranting further investigation into its mechanisms against various cancer cell lines .

Case Studies

A study involving analogs of this compound indicated that modifications to the piperazine structure can significantly alter biological activity, underscoring the importance of structure-activity relationships (SAR) in drug design. Specific derivatives showed enhanced binding affinity at serotonin transporters compared to their parent compounds .

Data Table: Biological Activity Overview

Scientific Research Applications

Pharmacological Studies

Ethyl 5-cyano-6-(4-(2-fluorophenyl)piperazino)-2-phenylnicotinate has been investigated for its potential as a pharmaceutical agent. The compound's structural features suggest possible interactions with various biological targets, including receptors involved in neurological functions.

Case Study: Neurological Disorders

Research indicates that compounds with similar structures exhibit antagonistic properties on muscarinic receptors, which are crucial in treating neurological disorders such as Alzheimer's disease. This compound may hold promise in this area, warranting further exploration through in vivo studies .

Anticancer Research

The compound's ability to inhibit specific cellular pathways makes it a candidate for anticancer research. Studies have shown that derivatives of nicotinic acid can possess cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against breast cancer cell lines. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways .

Chemical Synthesis and Development

The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. This compound serves as an important intermediate in the development of novel therapeutic agents.

Synthesis Overview

The synthesis typically involves:

- Step 1: Formation of the piperazine derivative.

- Step 2: Introduction of the cyano group.

- Step 3: Coupling with phenyl derivatives.

This multi-step approach allows for modifications that can enhance biological activity or reduce toxicity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

* Estimated based on structural analogs.

Key Comparative Insights

Substituent Effects on Bioactivity: The 4-(2-fluorophenyl)piperazino group in the target compound likely improves binding to serotonin/dopamine receptors compared to simpler groups like dimethylamino . Hydroxyethyl-piperazino (in ) introduces hydrogen-bonding capacity, which may improve aqueous solubility but reduce blood-brain barrier penetration compared to the fluorophenyl group.

Physicochemical Properties: Molecular Weight: The target compound’s piperazino-fluorophenyl substituent increases molecular weight (~380–400 g/mol) relative to dimethylamino (295.34 g/mol) and hydroxyethyl-piperazino (318.37 g/mol) analogs. Higher molecular weight may impact bioavailability. Lipophilicity: Fluorophenyl and phenyl groups enhance lipophilicity, favoring CNS penetration, whereas hydroxyethyl and methoxybenzyl groups increase polarity .

Synthetic Complexity: Piperazino derivatives (target compound, ) require multi-step synthesis involving coupling reactions, whereas dimethylamino analogs are simpler to prepare via alkylation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for preparing Ethyl 5-cyano-6-(4-(2-fluorophenyl)piperazino)-2-phenylnicotinate?

- Methodology : The compound can be synthesized via nucleophilic substitution. A general procedure involves reacting a precursor (e.g., ethyl 6-chloro-5-cyano-2-phenylnicotinate) with 4-(2-fluorophenyl)piperazine in a solvent mixture (THF/EtOH or acetonitrile) under reflux. Triethylamine is typically added to scavenge HCl. Purification is achieved via flash chromatography .

- Key Parameters :

| Parameter | Condition |

|---|---|

| Solvent | THF/EtOH (3:1) or acetonitrile |

| Temperature | Reflux (~80°C) |

| Reaction Time | 12–24 hours (monitored by TLC) |

Q. How is structural confirmation of this compound achieved?

- Analytical Techniques :

- NMR Spectroscopy : and NMR identify substituent integration and carbon environments. For example, the ethyl ester group appears as a triplet (~1.3 ppm) and quartet (~4.3 ppm) in NMR .

- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H] at m/z 469 for analogous compounds) .

- X-ray Crystallography : Resolves crystal packing and conformational details (e.g., sofa conformation in pyrimidine derivatives with axial fluorine substituents) .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-fluorophenyl-piperazine moiety influence biological activity?

- Mechanistic Insight : The fluorine atom’s electronegativity enhances binding affinity to targets (e.g., serotonin or dopamine receptors) via halogen bonding. Steric effects from the piperazine ring modulate selectivity. Molecular docking studies using software like AutoDock Vina can quantify interactions .

- Case Study : Analogous compounds with 4-fluorophenyl groups show 20% higher receptor occupancy than non-fluorinated derivatives, suggesting meta-substitution (2-fluorine) may alter binding kinetics .

Q. What strategies resolve contradictions in reported biological activity data?

- Data Reconciliation :

Assay Variability : Compare IC values across cell lines (e.g., HEK-293 vs. CHO-K1) and assay conditions (e.g., ATP concentration in kinase assays).

Isomer Purity : Chiral HPLC ensures enantiomeric purity, as impurities >5% can skew activity results .

Meta-Analysis : Pool data from multiple studies (e.g., PubChem, ChEMBL) to identify outliers. For example, a 2024 study reported anti-inflammatory activity (IC = 1.2 µM), while a 2025 study found no effect—differences in LPS-induced inflammation models may explain this .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?

- In Silico Tools :

- ADMET Prediction : Use SwissADME to estimate logP (lipophilicity) and BBB permeability. The compound’s logP ~3.2 suggests moderate blood-brain barrier penetration .

- Metabolic Stability : CYP450 metabolism can be predicted via Schrödinger’s QikProp. Fluorine substitution reduces oxidative degradation, increasing half-life .

- Design Modifications : Introducing a hydroxyl group at the piperazine N-position improves aqueous solubility but may reduce receptor binding affinity .

Data Contradiction Analysis Table

| Discrepancy Observed | Possible Causes | Resolution Strategy |

|---|---|---|

| Varying IC values in kinase assays | Differences in ATP concentration (10 µM vs. 100 µM) | Normalize data using Cheng-Prusoff equation |

| Inconsistent cytotoxicity reports | Contamination with residual solvents (e.g., DMF) | Validate purity via GC-MS |

| Conflicting receptor binding data | Use of racemic vs. enantiopure samples | Perform chiral separation and retest |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.